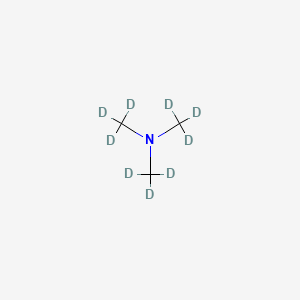

Trimethyl-d9-amine

Description

Significance of Deuterated Isotopic Labeling in Chemical and Biological Systems

Isotopic labeling is a technique used to trace the journey of an isotope through a reaction, metabolic pathway, or cell. docbrown.info In this process, one or more atoms in a molecule of interest are replaced by their isotope. docbrown.info The most commonly used stable isotopes in this technique are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). docbrown.info Deuterated isotopic labeling, the replacement of hydrogen atoms with their heavier, stable isotope deuterium, is of particular importance in scientific research. researchgate.net This substitution creates a molecule that is chemically similar to its non-deuterated counterpart but has a greater mass. mdpi.com

This mass difference is the cornerstone of its utility, particularly in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. docbrown.infomiamioh.edu In mass spectrometry, the deuterated compound can be easily distinguished from the naturally occurring form due to its higher mass-to-charge ratio. researchgate.net This property is invaluable for a range of applications, including:

Internal Standards for Quantification: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry. nih.gov By adding a known amount of the deuterated analog to a sample, researchers can accurately quantify the concentration of the unlabeled compound, correcting for variations that may occur during sample preparation and analysis. bevital.no

Mechanistic Studies: By tracking the position of deuterium atoms in the products of a chemical reaction, researchers can gain detailed insights into the reaction's mechanism. miamioh.edu

Metabolic Pathway Analysis: In biological systems, deuterated compounds can be used to trace the metabolic fate of molecules, providing a deeper understanding of drug metabolism, nutrient utilization, and the mechanisms of disease. miamioh.edunih.gov The use of stable isotope tracers allows for the study of metabolism in living organisms, including humans. nih.gov

The substitution of hydrogen with deuterium can also lead to the "kinetic isotope effect," where the bond to deuterium is stronger than the bond to hydrogen. This can slow down the rate of chemical reactions involving the cleavage of that bond, a property that can be exploited to study reaction mechanisms and to enhance the metabolic stability of drugs. mdpi.com

Overview of Trimethyl-d9-amine as a Research Tool in Advanced Studies

This compound, with the chemical formula (CD₃)₃N, is the deuterated form of trimethylamine (B31210) where all nine hydrogen atoms have been replaced by deuterium. miamioh.edu This isotopic labeling makes it an invaluable tool in a variety of advanced research applications, primarily as a tracer and an internal standard.

One of the most significant applications of this compound is in metabolic research, particularly in studies related to the gut microbiome and its impact on human health. sci-hub.senih.gov Trimethylamine (TMA) is produced by gut bacteria from dietary precursors like choline (B1196258) and carnitine. isotope.com TMA is then absorbed and metabolized in the liver to trimethylamine-N-oxide (TMAO), a compound that has been linked to an increased risk of cardiovascular disease. nih.govisotope.com

A pivotal study on the metabolic fate of TMAO in humans utilized deuterium-labeled methyl d9-TMAO (d9-TMAO) to trace its journey through the body. sci-hub.senih.gov Healthy participants consumed a dose of d9-TMAO, and its presence and the presence of its derivatives were measured in blood, urine, stool, and skeletal muscle. sci-hub.senih.gov The study found that plasma d9-TMAO was detected as early as 15 minutes after consumption, with approximately 96% of the dose eliminated in the urine within 24 hours, primarily as d9-TMAO. sci-hub.senih.gov This research demonstrated that orally consumed TMAO is almost completely absorbed and does not require processing by gut microbes. sci-hub.senih.gov

In addition to its role as a metabolic tracer, this compound hydrochloride is used as a chemical standard and reference material in analytical applications. mdpi.com Its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods allows for the precise and accurate quantification of TMA and TMAO in biological samples such as urine and plasma. sci-hub.se

The table below summarizes the key mass spectrometry parameters for the analysis of TMAO using its deuterated internal standard, d9-TMAO.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Trimethylamine-N-oxide (TMAO) | 76 | 58 |

| This compound-N-oxide (d9-TMAO) | 85 | 66 |

This table shows the precursor and product ion mass-to-charge ratios used for the quantification of TMAO and its deuterated internal standard, d9-TMAO, in multiple reaction monitoring (MRM) mode in mass spectrometry. nih.gov

Scope and Academic Relevance of this compound Investigations

The use of this compound in research has significant academic relevance, contributing to our understanding of human health and disease. The investigation into the metabolic fate of TMAO, made possible by the use of d9-TMAO, has profound implications for cardiovascular medicine. sci-hub.senih.gov By clarifying the absorption and elimination pathways of TMAO, this research provides a foundation for developing strategies to mitigate its potential harmful effects.

The development of robust analytical methods for quantifying TMA and TMAO in biological fluids is another area of high academic importance. The use of this compound as an internal standard has led to highly accurate and precise assays with excellent performance metrics.

The table below presents the accuracy and precision data from a validation study for the quantification of TMAO in plasma using d9-TMAO as an internal standard.

| TMAO Concentration (µM) | Accuracy (%) | Intra-day Coefficient of Variation (%) | Inter-day Coefficient of Variation (%) |

|---|---|---|---|

| 0.5 | 98.2 | < 6.4 | < 9.9 |

| 5 | 97.3 | < 6.4 | < 9.9 |

| 100 | 101.6 | < 6.4 | < 9.9 |

This table demonstrates the high accuracy and precision of the LC-MS/MS method for TMAO quantification across a range of concentrations, highlighting the reliability of using d9-TMAO as an internal standard. nih.gov

Beyond its current applications, the principles demonstrated by the use of this compound can be extended to other areas of research. For instance, as a deuterated building block, it can be used in the synthesis of more complex labeled molecules for various research purposes. Its utility in tracing metabolic pathways could also be applied to environmental science, for example, in tracking the fate of trimethylamine, a known air pollutant, in the environment. isotope.com The continued use and investigation of this compound and other deuterated compounds will undoubtedly continue to advance our understanding of complex chemical and biological systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-4(2)3/h1-3H3/i1D3,2D3,3D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETQZCLCWQTVFV-GQALSZNTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

68.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13960-80-0 | |

| Record name | 13960-80-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trimethyl D9 Amine and Its Deuterated Derivatives

Laboratory-Scale Synthesis of Trimethyl-d9-amine

The fundamental laboratory synthesis of this compound involves the methylation of ammonia (B1221849) using a deuterated methylating agent.

A well-established method for synthesizing this compound is the nucleophilic substitution reaction between deuterated methyl iodide (CD₃I) and ammonia (NH₃) tandfonline.comresearchgate.net. This reaction proceeds via a series of methylations of ammonia, ultimately forming the tertiary amine:

3 CD₃I + NH₃ → (CD₃)₃N + 3 HI

This reaction is typically carried out under controlled conditions to maximize yield and minimize side reactions.

The efficiency and isotopic purity of this compound synthesis are significantly influenced by carefully controlled reaction parameters. Key optimization factors include:

Temperature: Maintaining a low temperature, typically between -20°C and 0°C, is crucial for minimizing competing side reactions, such as over-methylation or decomposition .

Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are often employed to enhance the reaction efficiency and solubility of the reactants .

Stoichiometry: A molar ratio of deuterated methyl iodide to ammonia of approximately 3:1 is generally used to ensure complete methylation of the ammonia precursor . For industrial-scale production, a stoichiometric excess of deuterium (B1214612) sources is also noted to ensure high isotopic incorporation, often exceeding 95% .

Table 1: Key Parameters for this compound Synthesis

| Parameter | Recommended Range/Value | Impact on Synthesis |

| Temperature | -20°C to 0°C | Minimizes side reactions and decomposition |

| Solvent | Anhydrous Ether/THF | Enhances reaction efficiency and solubility |

| Stoichiometry | 3:1 (CD₃I:NH₃) | Ensures complete methylation of ammonia |

| Deuterium Source | CD₃I | Provides the deuterated methyl groups |

Synthesis of this compound Hydrochloride Salt

Following the synthesis of the free amine, this compound is frequently converted into its hydrochloride salt for improved stability and handling scbt.com. This conversion is typically achieved by reacting the synthesized this compound with hydrochloric acid (HCl).

(CD₃)₃N + HCl → (CD₃)₃N ⋅ HCl

In laboratory settings, this can involve bubbling gaseous HCl through a solution of the amine or adding an aqueous solution of HCl. For industrial production, gaseous HCl is bubbled through the amine solution, which leads to the precipitation of the hydrochloride salt .

Isotopic Purification Techniques to Achieve High Deuterium Purity

Achieving high isotopic purity, often exceeding 99% deuterium incorporation, requires dedicated purification methods to remove any residual protium-containing impurities or to enhance the deuterium content.

Recrystallization is a common purification technique used to isolate compounds with high purity. For deuterated compounds like this compound, the use of deuterated solvents is critical to prevent isotopic exchange with protium. Deuterated solvents such as deuterium oxide (D₂O) or deuterated methanol (B129727) (CD₃OD) are employed in the recrystallization process to maintain and enhance the deuterium purity of the final product .

Vacuum distillation is another effective method for purifying this compound and can contribute to isotopic enrichment. This technique involves distilling the compound under reduced pressure, which lowers the boiling point and can help separate it from less volatile impurities. This compound can be isolated using vacuum distillation at pressures ranging from 10–20 mmHg and temperatures between 40–50°C . The principle behind using distillation for isotope enrichment is based on slight differences in vapor pressures between isotopologues, although for highly deuterated compounds, the primary goal is often purification from non-deuterated or partially deuterated species and other chemical impurities google.comstackexchange.com.

Table 2: Isotopic Purification Techniques for this compound

| Technique | Conditions/Methodology | Purpose |

| Recrystallization | Using deuterated solvents (e.g., D₂O, CD₃OD) | Prevents proton exchange, enhances purity |

| Vacuum Distillation | Reduced pressure (10–20 mmHg), 40–50°C | Isolates amine, removes volatile impurities |

Compound List:

this compound

Ammonia

Deuterated Methyl Iodide (CD₃I)

this compound Hydrochloride

Hydrochloric Acid (HCl)

Deuterium Oxide (D₂O)

Deuterated Methanol (CD₃OD)

Hydrogen Iodide (HI)

Advanced Analytical Techniques Employing Trimethyl D9 Amine

Mass Spectrometry-Based Quantification and Tracer Methodologies

The near-identical chemical properties to its endogenous counterpart, combined with a distinct mass difference, make Trimethyl-d9-amine an ideal internal standard for mass spectrometry-based analyses. This allows for accurate correction of variations that can occur during sample preparation and analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) as an Internal Standard for Metabolite Quantification

In the field of metabolomics, particularly in studies related to gut microbiota and cardiovascular health, the accurate quantification of trimethylamine (B31210) N-oxide (TMAO) is crucial. This compound is widely used as an internal standard in LC-MS/MS methods to precisely measure TMAO and related metabolites in biological samples like plasma and urine. caymanchem.com Its use effectively corrects for matrix effects and ion suppression, which are common challenges in the analysis of complex biological fluids. This ensures high accuracy and reliability in determining the concentrations of target analytes. For instance, researchers have successfully used this compound to quantify TMAO levels in studies investigating the link between gut microbiota and metabolic disorders.

A stable-isotope-dilution LC-MS/MS method was developed for the quantitative analysis of Trimethyllysine (TML), a precursor to TMAO. This method utilized d9(trimethyl)TML as an internal standard, highlighting the adaptability of deuterated standards for various related metabolites. nih.gov

Table 1: Application of this compound in LC-MS/MS

| Analyte | Matrix | Internal Standard | Key Finding | Reference |

|---|---|---|---|---|

| TMAO | Serum | Trimethylamine-d9 HCl | Enabled accurate measurement of TMAO, revealing correlations with metabolic disorders. | |

| TML | Plasma | d9(trimethyl)TML | Confirmed TML as an independent predictor of cardiovascular disease risk. | nih.govcloudfront.net |

| TMA, TMAO | Urine | d9-TMA, d9-TMAO | Developed a method for simultaneous measurement of TMA and TMAO. | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Amine Analysis

The analysis of volatile amines, such as trimethylamine (TMA), is important in various fields, including food science and environmental analysis. Headspace GC-MS is a common technique for analyzing these volatile compounds. nih.gov While some methods have utilized other internal standards, this compound has been employed in the development of GC-MS methods for the determination of TMA. nih.govugent.be The use of a deuterated internal standard like this compound is crucial for correcting potential losses of the volatile analyte during sample preparation and injection. nih.gov

However, challenges such as high inter-assay variance in signal intensity have been observed in some applications, leading researchers to explore alternative internal standards like isopropylamine (B41738) for specific validations. nih.gov

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for High-Throughput Analysis

The demand for faster analysis times in clinical and research settings has led to the adoption of UHPLC-MS/MS systems. These systems offer rapid and efficient separation of multiple compounds. aquaenergyexpo.com this compound and its derivatives are well-suited for these high-throughput applications. For example, a UHPLC-MS/MS method was developed for the simultaneous determination of TMA, TMAO, and taurine (B1682933) in plasma and urine, demonstrating good accuracy, precision, and recovery. nih.gov The short run time of such methods makes them ideal for large-scale clinical studies. nih.gov

In another application, a high-throughput UHPLC-MS/MS method was developed for the analysis of water-soluble forms of choline (B1196258) and its related metabolites in human milk, where deuterated internal standards, including those related to trimethylamine, were utilized. nih.gov

Application in Stable Isotope Dilution Mass Spectrometry for Precise Quantification

Stable isotope dilution (SID) mass spectrometry is a gold standard for quantitative analysis, and this compound is a key reagent in this technique. By adding a known amount of the isotopically labeled standard to a sample, the concentration of the unlabeled analyte can be determined with very high precision and accuracy. cloudfront.netnih.gov This approach effectively minimizes the impact of sample matrix and instrument variability.

SID-LC-MS/MS methods using this compound and its N-oxide form have been successfully developed and validated for the quantification of TMA and TMAO in various biological matrices, including mouse urine and human plasma. nih.govresearchgate.net These methods are characterized by their high sensitivity and reproducibility. researchgate.net

Table 2: Performance of a Stable Isotope Dilution LC-MS Method for TMA and TMAO

| Analyte | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) | Reference |

|---|---|---|---|---|---|

| TMA | 96.49 - 105.65 | < 6.69 | 95.73 - 104.64 | < 6.18 | nih.gov |

| TMAO | 96.49 - 105.65 | < 6.69 | 95.73 - 104.64 | < 6.18 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Studies

The presence of deuterium (B1214612) in this compound provides a unique signature in NMR spectroscopy, enabling researchers to trace its metabolic fate and study molecular dynamics in a non-invasive manner.

Utilization of 2H-NMR Spectroscopy for Tracing Chemical Reactions and Molecular Dynamics

Deuterium (²H) NMR spectroscopy offers a powerful tool for metabolic research. au.dk The distinct resonance of deuterium allows for the tracking of labeled compounds through complex biochemical pathways. In the context of this compound, ²H-NMR can be used to monitor its conversion to Trimethylamine-d9 N-oxide (TMAO-d9) in real-time.

A significant application of this technique was demonstrated in a study that used in vivo ²H-MR spectroscopy to observe the metabolic formation of TMAO from TMA in the liver of mice. nih.govresearchgate.net The study successfully detected the spectrally resolved ²H-NMR peaks of TMA-d9 and the intracellularly produced TMAO-d9. nih.govresearchgate.net This allowed for the spatial monitoring of the metabolic conversion and correlated it with the expression of the hepatic enzyme FMO3. nih.gov The in vitro part of the study showed well-defined singlet peaks for TMA-d9 and TMAO-d9 with a sufficient chemical shift separation (0.4 ppm) to allow for clear differentiation and monitoring of the conversion. nih.govresearchgate.net

Table 3: Chemical Shifts in ²H-NMR Spectroscopy

| Compound | Chemical Shift (ppm) | Reference |

|---|---|---|

| This compound (TMA-d9) | 2.7 | nih.govresearchgate.net |

| Trimethylamine-d9 N-oxide (TMAO-d9) | 3.1 | nih.govresearchgate.net |

| Water (HDO) | 4.7 | nih.gov |

Spectroscopic Methods for Molecular Characterization in Complex Formations

Infrared (IR) Spectroscopy for Investigating Hydrogen Bonding and Solvent Interactions with Deuterated Analogues

Infrared (IR) spectroscopy is a powerful technique for investigating molecular structure and intermolecular forces, such as hydrogen bonding, by measuring the absorption of infrared radiation by molecular vibrations. solubilityofthings.com When studying complex formations, particularly in solution, the use of deuterated analogues like this compound provides distinct advantages. The substitution of hydrogen with deuterium (a heavier isotope) alters the vibrational frequencies of bonds, most notably C-H, N-H, and O-H bonds, leading to shifts in the IR spectrum that can be used to probe specific molecular interactions. libretexts.org

A primary benefit of using a deuterated analogue is the reduction of spectral overlap with solvents, especially water. rsc.org Water's strong H-O-H bending vibration (~1644 cm⁻¹) can obscure important signals in the amide I region of proteins. rsc.org Using a deuterated solvent like D₂O shifts this solvent peak to a lower frequency, but this can also alter the natural protein dynamics. rsc.orgwhiterose.ac.uk Studying a deuterated analyte like this compound in a standard H₂O solvent can help isolate and understand the analyte's interactions without altering the bulk solvent environment.

The key principle is that the frequency of a bond vibration is dependent on the masses of the atoms involved. Replacing a hydrogen atom with a deuterium atom approximately doubles the reduced mass of the vibrating system, resulting in a lower vibrational frequency. For example, C-H stretching vibrations typically occur in the 3300-2800 cm⁻¹ range, whereas C-D stretches appear at lower wavenumbers. libretexts.org This isotopic shift allows for the clear identification of specific bonds involved in interactions.

In the context of this compound, which is a tertiary amine and lacks N-H bonds, the focus of IR studies often shifts to interactions with solvent molecules, such as water. spectroscopyonline.comdocbrown.info Research on the dihydrates of TMA and TMA-d9 has shown that IR spectroscopy can distinguish between water molecules in different positions within a complex. rsc.org For instance, the water molecule directly interacting with the amine (the "amine-contacting water") exhibits a broader OH-stretching transition compared to a sharper transition from a water molecule in the second solvation shell. rsc.org The study of the TMA-d9 dihydrate complex revealed a significantly down-shifted water stretching transition at 3014 cm⁻¹, providing precise data on the hydrogen bond strength. rsc.org

The table below summarizes the general effects of deuteration on IR absorption frequencies for relevant bond types.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Deuterated Analogue Wavenumber Range (cm⁻¹) |

| N-H Stretch (Primary/Secondary Amines) | 3500 - 3300 | ~2600 - 2400 (N-D Stretch) |

| C-H Stretch (Aliphatic) | 3000 - 2850 | ~2250 - 2100 (C-D Stretch) |

| N-H Wag (Secondary Amines) | 750 - 700 | Lower frequency shift |

| Amide II (N-H bend coupled with C-N stretch) | ~1550 | ~1450 (Amide II') |

| These are general ranges; specific values depend on the molecular environment. libretexts.orgspectroscopyonline.comnih.gov |

Optimized Sample Preparation Strategies for Deuterated Amine Analysis in Diverse Matrices

The accurate quantification of deuterated amines like this compound in diverse and complex matrices, such as biological fluids or environmental samples, necessitates optimized sample preparation strategies. nih.govnih.govcam.ac.uk The primary goals of sample preparation are to isolate the analyte from interfering matrix components, preconcentrate it to detectable levels, and ensure it is in a form compatible with the analytical instrument, often liquid chromatography-mass spectrometry (LC-MS). nih.govcam.ac.ukepa.gov

This compound is frequently used as an internal standard in metabolic studies for the quantification of its non-deuterated counterpart, TMA, and its metabolite, TMAO. nih.gov Its use corrects for analyte loss during sample processing and for matrix effects in the mass spectrometer.

A common challenge in amine analysis is their high polarity and, for some, low volatility, which can complicate extraction and chromatographic separation. nih.gov Furthermore, the analysis of low-level aliphatic amines often requires derivatization to enhance their detectability. nih.govresearchgate.net

One established method for analyzing TMA and TMAO in mouse urine, using TMA-d9 and TMAO-d9 as internal standards, involves several key steps. nih.gov The procedure begins with dilution, followed by a derivatization reaction using ethyl bromoacetate (B1195939) to convert the primary analyte, TMA, into a more readily analyzable form. nih.gov This is followed by further dilution and centrifugation before analysis by LC-MS. nih.gov

For more complex or solid matrices, techniques like Solid Phase Extraction (SPE) are widely employed. cam.ac.uknih.gov MIP-based SPE (Molecularly Imprinted Polymer) offers high selectivity for extracting specific analytes from complex samples. cam.ac.uk Other modern microextraction techniques considered "green" due to their minimal solvent use include Dispersive Liquid-Liquid Microextraction (DLLME) and Stir Bar Sorptive Extraction (SBSE). mdpi.comchromatographyonline.com The choice of method depends on the matrix, the concentration of the analyte, and the required throughput. researchgate.netchromatographyonline.com

The following table outlines a generalized workflow for the sample preparation of amines from a biological fluid matrix, based on common laboratory practices.

| Step | Procedure | Purpose |

| 1. Sample Collection & Thawing | Thaw frozen samples (e.g., urine, plasma) to room temperature. | Ensure sample homogeneity. |

| 2. Aliquoting & Dilution | Mix a small volume of the sample (e.g., 5 µL) with water or a buffer. | Reduce initial matrix concentration. nih.gov |

| 3. Internal Standard Spiking | Add a known amount of deuterated standard (e.g., this compound). | Enable accurate quantification by correcting for processing variability and matrix effects. nih.gov |

| 4. Derivatization (if required) | Add a derivatizing agent (e.g., ethyl bromoacetate) and incubate. | Improve chromatographic properties and/or detection sensitivity of the target analyte. nih.govnih.gov |

| 5. Reaction Quenching & Final Dilution | Stop the reaction by adding a solvent mixture (e.g., acetonitrile/formic acid in water). | Prepare the sample for injection and ensure compatibility with the mobile phase. nih.gov |

| 6. Centrifugation/Filtration | Centrifuge the sample at high speed (e.g., 15,700 x g) or filter. | Remove precipitated proteins and other particulate matter that could clog the LC system. nih.gov |

| 7. Analysis | Inject the supernatant into the LC-MS system. | Separate and detect the analyte and internal standard. |

| This workflow is a representative example; specific reagents, volumes, and incubation times must be optimized for each specific application and matrix. nih.govresearchgate.net |

Applications of Trimethyl D9 Amine in Mechanistic Biochemical Investigations Non Human, Non Clinical

Elucidation of Microbiota-Mediated Metabolic Pathways

The gut microbiota plays a significant role in metabolizing dietary compounds, influencing host physiology. nih.govscilit.comnih.gov Trimethyl-d9-amine is pivotal in studies designed to unravel these microbial metabolic functions, particularly those leading to the production of trimethylamine (B31210) (TMA).

Tracing the Biotransformation of Dietary Quaternary Amines to Trimethylamine

Isotopically labeled substrates are essential for quantifying TMA derived directly from specific dietary precursors. The use of compounds like (trimethyl-d9)-choline ensures that the measured d9-TMA is a direct product of the microbial metabolism of that specific precursor, avoiding confounding results from other sources. pnas.org

Research utilizing in vitro gut models has employed choline-d9 to investigate the kinetics of TMA production in different regions of the gut. These studies have demonstrated that the conversion of choline (B1196258) to TMA can vary significantly by region, with some areas showing rapid and complete metabolism of choline-d9 to TMA-d9 within hours. preprints.org Such studies are crucial for understanding the spatial dynamics of microbial metabolism. The biotransformation of dietary quaternary amines like choline, L-carnitine, and betaine (B1666868) by gut microbiota is a key area of investigation, as these are primary precursors to TMA. nih.govnih.govnih.gov

Investigation of Gut Microbiota-Host Co-Metabolism

The metabolic interplay between the gut microbiota and the host is a complex process where microbial metabolites significantly impact host physiological functions. nih.govnih.govnih.govresearchgate.net The gut microbiota can produce a vast array of small molecules from dietary residues and endogenous metabolites, which can then enter systemic circulation and influence host health. nih.govscilit.com

The production of TMA from dietary compounds like choline is an exclusively microbial metabolic activity. pnas.org This TMA is then absorbed and transported to the liver, where host enzymes metabolize it further. nih.govpnas.org Using labeled compounds such as this compound allows researchers to trace the journey of these metabolites from microbial production in the gut to their subsequent transformation and distribution within the host, providing a clear picture of this co-metabolic pathway.

Characterization of Microbial Enzymes Involved in Trimethylamine Production

Identifying and characterizing the specific microbial enzymes responsible for TMA production is fundamental to understanding this metabolic pathway. This compound and its labeled precursors have been instrumental in confirming the function of these enzymes.

For instance, to verify that the cut gene cluster, specifically the genes encoding for the glycyl radical enzyme choline TMA-lyase (CutC) and its activating protein (CutD), is responsible for the C-N bond cleavage in choline to produce TMA, researchers used (trimethyl-d9)-choline. pnas.org In experiments with Escherichia coli engineered to express these genes, the production of d9-TMA was measured using liquid chromatography-mass spectrometry (LC-MS). The results showed that only the E. coli strain co-expressing both CutC and CutD produced significant levels of d9-TMA from the labeled choline, confirming the role of these enzymes in anaerobic choline degradation. pnas.org

Host Enzymatic Oxidation Pathways of Trimethylamine

Once produced by the gut microbiota, TMA is absorbed and transported to the liver, where it is primarily metabolized by host enzymes. This compound and its N-oxide form are essential tools for studying the activity and genetics of these enzymes.

Study of Flavin-Containing Monooxygenase 3 (FMO3) Activity in Trimethylamine N-Oxide Formation

The primary enzyme responsible for the oxidation of TMA to the odorless compound trimethylamine N-oxide (TMAO) in the liver is Flavin-Containing Monooxygenase 3 (FMO3). pnas.orgnih.govnih.govmedlineplus.govwikipedia.org FMO3 is a major isoenzyme in the adult human liver and plays a crucial role in metabolizing various nitrogen-containing compounds. medlineplus.govwikipedia.org

In research settings, stable isotope dilution liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a common method for quantifying TMAO levels in biological samples. nih.govmdpi.com In these assays, deuterium-labeled d9-TMAO is used as an internal standard. nih.govmdpi.com By spiking samples with a known amount of d9-TMAO, researchers can accurately measure the concentration of endogenous, non-labeled TMAO, which is a direct reflection of FMO3 activity on TMA. nih.gov This technique is vital for studying how various factors might influence FMO3's metabolic capacity.

Analysis of the Influence of Genetic Variants on FMO3-Mediated Metabolism

Genetic variations in the FMO3 gene can lead to impaired enzyme function, which has been linked to the metabolic disorder trimethylaminuria. nih.govmedlineplus.govdrugbank.com Numerous mutations in the FMO3 gene have been identified, and research aims to understand the molecular mechanisms by which these variants affect enzyme activity. nih.govdrugbank.com

Studies have been conducted to determine the impact of disease-associated genetic variants on FMO3's ability to metabolize TMA. In these investigations, variant FMO3 proteins are recombinantly expressed, and their kinetic parameters for TMA N-oxygenation are compared to the wild-type enzyme. nih.govdrugbank.com For example, variants like P153L and N61S have been shown to have substantially reduced catalytic efficiencies for this reaction. nih.govdrugbank.com Such research helps to elucidate how specific genetic changes can lead to impaired TMA metabolism. nih.gov While some variants may reduce the enzyme's catalytic efficiency, others might impair the proper formation of the enzyme itself. nih.govdrugbank.com

Below is a data table summarizing the effects of certain FMO3 genetic variants on the enzyme's kinetic parameters for trimethylamine oxidation, as determined in non-clinical studies.

| FMO3 Variant | Relative kcat (%) | Km (μM) | Catalytic Efficiency (kcat/Km) (% of Wild-Type) |

| Wild-Type | 100 | 20-30 | 100 |

| N61S | ~100 | 205 | <10 |

| P153L | Altered | Altered | <10 |

| E158K | Not specified | 20-30 | Not specified |

| V257M | Not specified | 20-30 | Not specified |

| E308G | Not specified | 20-30 | Not specified |

| This table is a representation of findings from research on FMO3 variants. nih.govdrugbank.com The catalytic efficiency for the N61S variant is reduced primarily due to a significant increase in Km, while for P153L, both Km and kcat are altered. nih.gov |

Investigation of Metabolic Intermediates and Turnover Rates in Biological Systems

This compound (TMA-d9) serves as a powerful tool in stable isotope tracing studies to elucidate the metabolic fate of trimethylamine (TMA) and its derivatives. By introducing this deuterium-labeled compound into a biological system, researchers can track its conversion into various metabolic intermediates and quantify the rates at which these processes occur. This approach provides clear, quantitative data on the flux of metabolites within an organism.

A primary application is in studying the conversion of TMA to Trimethylamine N-oxide (TMAO). In vivo studies using non-human models have successfully monitored the metabolism of orally administered TMA-d9. For instance, research in mice using deuterium (B1214612) metabolic spectroscopy (DMS) and imaging (DMI) has allowed for the real-time, non-invasive observation of TMA-d9 being converted to TMAO-d9 in the liver. ismrm.orgnih.gov This conversion is primarily mediated by the hepatic enzyme Flavin-containing monooxygenase 3 (FMO3). The ability to spectrally resolve the deuterium signals from TMA-d9 (at 2.7 ppm) and the newly formed TMAO-d9 (at 3.1 ppm) confirms the metabolic transformation and allows for an investigation into the enzyme's activity. nih.gov

These tracer studies are also crucial for determining the turnover rates of these metabolites. In one study, after administration of a related labeled compound, deuterium-labeled methyl d9-TMAO (d9-TMAO), the estimated turnover time in plasma was approximately 5.3 hours. nih.gov Such data is vital for understanding how rapidly these compounds are processed and cleared from circulation. The vast majority of the labeled dose (~96%) was eliminated in the urine within 24 hours, primarily as intact d9-TMAO, indicating near-complete absorption and rapid renal clearance. nih.gov

The table below summarizes findings from a tracer study investigating the metabolic fate of a deuterated trimethylamine compound.

| Parameter | Observation | Implication |

| Plasma Detection | Labeled compound detected as early as 15 minutes post-administration. nih.gov | Demonstrates rapid absorption from the gut into the bloodstream. |

| Peak Plasma Level | Reached at 1 hour and remained elevated for the 6-hour observation period. nih.gov | Provides insight into the pharmacokinetics of absorption and distribution. |

| Plasma Turnover | Estimated turnover time of 5.3 hours. nih.gov | Quantifies the rate of metabolic processing and clearance from circulation. |

| Urinary Excretion | Approximately 96% of the dose was excreted in urine within 24 hours. nih.gov | Confirms renal clearance as the primary route of elimination. |

| Hepatic Conversion | In vivo imaging confirmed the conversion of TMA-d9 to TMAO-d9 in the liver. nih.gov | Validates the role of hepatic enzymes, like FMO3, in TMA metabolism. |

Exploration of Molecular Mechanisms in Cellular and Organismal Models

The use of this compound extends to the exploration of specific molecular mechanisms in controlled cellular and whole-organism models. Isotopic labeling allows researchers to dissect complex biochemical pathways and understand the influence of specific enzymes and genetic factors on metabolite processing.

Studies in mice have demonstrated a significant difference in the metabolism of TMA-d9 between sexes. Female mice, which express high levels of the FMO3 enzyme, showed significant conversion of TMA-d9 to TMAO-d9 in the liver. nih.gov In contrast, male mice showed no detectable production of TMAO-d9 in the liver. nih.gov This finding is consistent with reports that testosterone (B1683101) downregulates the expression of FMO3, thereby providing a clear molecular mechanism for the observed metabolic difference. nih.gov Such experiments, made possible by TMA-d9, directly link enzyme expression levels to metabolic function in a living organism.

A key advantage of using this compound and its labeled derivatives is the ability to trace their distribution and transformation within specific tissues beyond the liver. This provides a more complete picture of the metabolite's journey and impact throughout the body.

In a study administering d9-TMAO, both d9-TMAO and its precursor, d9-trimethylamine, were detected in skeletal muscle tissue six hours after administration. nih.gov This finding is significant as it demonstrates that these compounds are not confined to the circulatory system or primary metabolic organs like the liver but are also taken up by extrahepatic tissues. nih.gov The presence of both the oxidized (TMAO) and reduced (TMA) forms of the labeled compound in muscle tissue suggests that local metabolic activity, potentially including the reduction of TMAO back to TMA, may occur in these tissues.

The following table details the detection of labeled compounds in various biological samples from a non-clinical study.

| Biological Sample | Labeled Compound Detected | Time Point | Significance |

| Plasma | d9-TMAO | 15 min - 6 hr | Confirms systemic circulation. nih.gov |

| Urine | d9-TMAO | 24 hr | Major route of elimination. nih.gov |

| Feces | Not Detected | N/A | Indicates absorption is near-complete and does not rely on gut microbial processing for elimination. nih.gov |

| Skeletal Muscle | d9-TMAO and d9-trimethylamine | 6 hr | Demonstrates uptake and potential metabolic activity in extrahepatic tissues. nih.gov |

Isotopic labeling with compounds like this compound is a cornerstone of Metabolic Flux Analysis (MFA), a technique used to quantify the rates (fluxes) of intracellular reactions. nih.govnih.gov The core principle of MFA is that the isotopic labeling patterns of metabolites are determined by the fluxes of the metabolic network. nih.gov By introducing a labeled substrate and measuring the isotopic enrichment in downstream products, researchers can infer the relative contributions of different converging metabolic pathways. nih.gov

The use of a stable isotope like deuterium (²H) in this compound allows it to be distinguished from its naturally occurring, unlabeled counterpart by mass spectrometry. This distinction is fundamental for tracing its metabolic path without altering the fundamental biochemistry in a significant way. MFA models use this data to solve for the rates of reactions that are otherwise impossible to measure directly. mdpi.com

However, it is important to consider the Kinetic Isotope Effect (KIE), where the difference in mass between isotopes can slightly alter the rate of a chemical reaction. d-nb.info Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, reactions that involve breaking this bond may proceed more slowly. While often minor, this effect must be accounted for in precise kinetic models to ensure the accurate calculation of metabolic fluxes. d-nb.info Advanced MFA frameworks can incorporate KIEs to refine the predictive capabilities of the kinetic models, leading to a more accurate understanding of the metabolic system's operation. d-nb.info

Computational and Theoretical Chemistry Studies Involving Trimethyl D9 Amine

Quantum Chemical Calculations for Structural and Electronic Properties of Deuterated Amines

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the fundamental structural and electronic properties of molecules like Trimethyl-d9-amine. These calculations provide insights into bond lengths, bond angles, charge distribution, molecular orbital energies, and dipole moments. Deuteration can subtly influence these parameters due to the difference in mass between hydrogen and deuterium (B1214612), primarily through zero-point energy (ZPE) effects and vibrational frequencies.

Table 1: Illustrative Structural Parameters for Trimethylamine (B31210) vs. This compound

| Parameter | Trimethylamine (H) | This compound (D) |

| C-N Bond Length (Å) | ~1.45 | ~1.45 |

| N-C-H/D Angle (°) | ~109.5 | ~109.5 |

| Dipole Moment (D) | ~0.6 | ~0.6 |

Note: Values are illustrative and represent expected minor changes due to zero-point energy differences.

Molecular Dynamics Simulations for Investigating Solvent Interactions and Complex Formation

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules in various environments, including their interactions with solvents and the formation of complexes. By simulating the trajectories of atoms and molecules over time, MD can reveal information about solvation shells, diffusion coefficients, hydrogen bonding dynamics, and conformational changes.

For this compound, MD simulations can elucidate how the isotopic substitution affects its interactions with solvents such as water or organic media. Deuteration can influence the strength and dynamics of hydrogen bonds and van der Waals interactions. For example, differences in zero-point energies between C-H and C-D bonds can lead to subtle variations in the solvation energy or the stability of complexes formed through hydrogen bonding or other non-covalent interactions. Studies might investigate how the deuterated methyl groups affect the packing of solvent molecules around the amine or how deuterium substitution influences the binding affinity in host-guest systems.

Table 2: Illustrative Solvent Interaction Properties in Water

| Property | Trimethylamine in Water | This compound in Water |

| Solvation Energy (kJ/mol) | -X.X | -X.X (potentially different) |

| Diffusion Coefficient (10⁻⁹ m²/s) | Y.Y | Y.Y (potentially different) |

Note: Illustrative values showing potential subtle differences in solvation and dynamics.

Anharmonic Vibrational Analysis of Deuterated Amine Complexes

Anharmonic vibrational analysis goes beyond the harmonic approximation to provide more accurate predictions of molecular vibrational frequencies and intensities. Methods like second-order vibrational perturbation theory (VPT2) are employed to account for the coupling between vibrational modes, which is particularly important for understanding the subtle effects of isotopic substitution.

Table 3: Illustrative Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Trimethylamine (H) | This compound (D) |

| N-C-H/D Bending | ~1400-1450 | ~1000-1100 |

| C-N Stretching | ~1050-1100 | ~1050-1100 |

| C-H/D Stretching | ~2800-3000 | ~2100-2200 |

Note: Illustrative frequencies, showing typical shifts for bending and stretching modes upon deuteration.

Theoretical Modeling of Isotopic Effects on Reaction Mechanisms and Rates

Theoretical modeling plays a vital role in understanding how isotopic substitution, particularly deuteration, affects chemical reaction mechanisms and rates. Kinetic Isotope Effects (KIEs) are a powerful tool for this purpose, providing experimental and theoretical evidence about which bonds are being broken or formed in the rate-determining step of a reaction.

For this compound, theoretical studies can predict how replacing hydrogen with deuterium influences the rates of reactions it might participate in. This involves calculating transition state structures and associated vibrational frequencies for both the hydrogenated and deuterated species. By applying theories like Transition State Theory (TST), researchers can compute KIEs (often expressed as kH/kD). A primary KIE, where a bond to the isotopic atom is broken in the rate-limiting step, typically results in a kH/kD value greater than 1. Secondary KIEs, where the isotopic atom is not directly involved in bond breaking but is adjacent to the reaction center, can also provide valuable mechanistic information. These calculations help elucidate reaction pathways, identify transition state geometries, and understand the influence of zero-point energy differences on reaction kinetics.

Table 4: Illustrative Kinetic Isotope Effects (KIE) for Hypothetical Reactions

| Reaction Step Involving Isotopic Substitution | Illustrative KIE (kH/kD) |

| C-D Bond Cleavage | ~2-7 (Primary KIE) |

| C-N Bond Rearrangement (no direct H/D bond) | ~1.0-1.2 (Secondary KIE) |

Note: Illustrative KIE values for hypothetical reaction steps.

Compound List:

this compound

Trimethylamine

Environmental and Industrial Research Applications of Trimethyl D9 Amine Tracers

Studying the Environmental Fate and Degradation of Amines

Trimethylamine (B31210) is a prevalent amine emitted into the atmosphere from both natural and anthropogenic sources. Understanding its degradation pathways is crucial for assessing its environmental impact.

Trimethylamine is a significant atmospheric amine emission acs.orgnih.gov. Its atmospheric fate is largely determined by photochemical reactions, primarily with hydroxyl (OH) radicals and ozone acs.orgnih.govnilu.comresearchgate.netnilu.comucdavis.edu. The OH radical-initiated oxidation of TMA is particularly rapid and proceeds via autoxidation steps, leading to the formation of highly oxidized products that can contribute to secondary organic aerosol formation acs.orgnih.govmdpi.com. These degradation processes yield various products, including imines, amides, nitrosamines, and nitramines nilu.comnilu.com. The reaction rate constants with OH radicals and ozone have been quantified, providing kinetic data for atmospheric models nilu.com. TMA-d9 serves as an ideal tracer in these studies, enabling researchers to follow the parent compound's reaction pathways and quantify the resulting intermediates and products with high accuracy using mass spectrometry creative-proteomics.commusechem.com. This detailed mechanistic understanding is vital for predicting the atmospheric lifetime and impact of TMA.

Amine-based technologies for carbon dioxide (CO2) capture are widely employed in industrial settings, such as power plants and waste incineration facilities forcetechnology.comazom.comionicon.comprotea.ltd.uknilu.no. These processes can lead to the emission of amines, including TMA, and their degradation products into the atmosphere, posing potential environmental and health risks forcetechnology.comazom.comionicon.com. Accurate monitoring of these emissions is essential for regulatory compliance and optimizing capture efficiency. TMA-d9 is instrumental in this regard, acting as a labeled standard to quantify TMA emissions from industrial stacks and fugitive sources. Techniques such as Proton Transfer Reaction-Time of Flight Mass Spectrometry (PTR-TOF-MS) are utilized for real-time monitoring of these amine emissions, and the inclusion of TMA-d9 as an internal standard ensures the reliability of these measurements forcetechnology.comazom.comionicon.com.

Monitoring and Quantification of Amines in Environmental Samples Using Labeled Standards

The accurate quantification of trace amines in diverse environmental matrices, such as air, water, and soil, is critical for environmental monitoring and research. TMA-d9 plays a pivotal role as a stable isotope-labeled internal standard in these analyses creative-proteomics.commusechem.comnsf.govacs.orggoogle.com. When added to a sample, TMA-d9 behaves chemically and physically almost identically to TMA, but it can be distinguished by its unique mass in mass spectrometry. This allows researchers to accurately quantify TMA by compensating for potential losses during sample preparation, extraction, and matrix-induced signal suppression or enhancement during analysis musechem.comnsf.govacs.orgrsc.org. Techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) often employ derivatization steps to improve the detection and quantification of amine-containing compounds, with TMA-d9 ensuring the precision of these measurements nsf.govacs.org.

Tracing Biogenic Amine Formation in Decomposition Processes (e.g., Fishery Products)

Trimethylamine is a key biogenic amine that contributes significantly to the spoilage and malodor associated with the decomposition of organic matter, particularly in food products like fish and fishery products perkinelmer.commdpi.comvt.eduuva.esresearchgate.net. The formation of TMA during decomposition is primarily driven by microbial activity, involving the enzymatic decarboxylation of amino acids mdpi.comvt.eduresearchgate.net. By using TMA-d9 as a tracer, researchers can meticulously study the kinetics and pathways of TMA formation during these decomposition processes. This application is crucial for understanding food spoilage mechanisms, developing strategies for quality control, and ensuring food safety by accurately quantifying TMA levels in fresh and stored fishery products mdpi.comvt.edujmbfs.orgresearchgate.net.

Data Tables

While specific quantitative data for TMA-d9 itself in terms of degradation yields or emission concentrations are not directly presented in the search snippets, the role of TMA in atmospheric degradation and industrial emissions can be summarized.

Table 1: Key Degradation Products and Monitoring Techniques for Trimethylamine

| Application Area | Process/Source | Key Degradation Products / Emissions | Monitoring Techniques Employing TMA-d9 as Standard |

| Atmospheric Chemistry | Photo-oxidation (OH radicals, ozone), Autoxidation | Imines, Amides, Nitrosamines, Nitramines, Highly oxidized products, Aerosols | GC-MS, LC-MS/MS, PTR-TOF-MS |

| Industrial Emissions | Amine-based CO2 Capture Technologies | Trimethylamine (TMA), Amine degradation products (e.g., nitrosamines) | PTR-TOF-MS, GC-MS |

| Biogenic Formation | Decomposition of organic matter (e.g., fishery products), Microbial activity | Trimethylamine (TMA) | LC-MS/MS, GC-MS |

Compound List

Trimethyl-d9-amine (TMA-d9)

Trimethylamine (TMA)

Hydroxyl radicals (OH)

Ozone (O3)

Nitrosamines

Nitramines

Imines

Amides

Formaldehyde (CH2O)

Ammonia (B1221849) (NH3)

Monoethanolamine (MEA)

Dimethylamine (B145610) (DMA)

Monomethylamine (MMA)

Trimethylamine N-oxide (TMAO)

Methanesulfonic acid (MSA)

Histamine

Tyramine

Putrescine

Cadaverine

Tryptamine

β-phenylethylamine

Spermine

Spermidine

Comparative Studies with Analogous Compounds

Distinction and Comparative Research Utility of Trimethyl-d9-amine Versus Non-Deuterated Trimethylamine (B31210)

This compound (TMA-d9) is an isotopically labeled analog of trimethylamine (TMA), distinguished by the replacement of all nine hydrogen atoms in its three methyl groups with deuterium (B1214612) (D). This isotopic substitution results in a significant mass difference, which is the cornerstone of its utility in analytical chemistry symeres.com.

In research, TMA-d9 serves primarily as an internal standard in quantitative analytical techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS) symeres.commdpi.comsigmaaldrich.comresearchgate.net. Its deuterated nature allows it to be chromatographically and mass-spectrometrically differentiated from endogenous TMA, enabling accurate quantification of TMA and its related metabolites, such as trimethylamine N-oxide (TMAO) symeres.comfoodriskmanagement.com. A key advantage of using TMA-d9 as an internal standard is its ability to compensate for matrix effects and ionization suppression that can occur in complex biological samples symeres.comchromforum.org. By co-eluting with the analyte and undergoing similar sample preparation and ionization processes, TMA-d9 helps correct for variations that might otherwise compromise the accuracy of measurements symeres.comchromforum.org. This makes it an indispensable tool for method validation, ensuring the reliability and robustness of analytical procedures symeres.comchromforum.org.

While highly effective, the synthesis of TMA-d9 is specialized, rendering it considerably more expensive than non-deuterated TMA symeres.comfoodriskmanagement.com. Consequently, high isotopic purity (e.g., >95% or 98 atom% D) is critical to ensure that the mass difference is well-defined and that interference from natural isotopic abundance is minimized symeres.comnih.gov. Beyond its role as an analytical standard, the distinct mass of TMA-d9 also makes it valuable for investigating kinetic and equilibrium isotope effects in biochemical reactions involving trimethylamine chromforum.orgnucleosyn.com.

Comparative Analysis with Other Deuterated Biological Standards (e.g., Choline-d9, Carnitine-d3, Betaine-d11, Trimethyllysine-d9) in Metabolic Pathways

Deuterated compounds are foundational tools in metabolomics and metabolic flux analysis (MFA), facilitating the tracing of metabolic pathways and the accurate quantification of metabolites mdpi.comchromforum.orgaptochem.comnih.govlongdom.org. These labeled molecules serve dual roles: as tracers to elucidate biochemical routes and as internal standards to correct for analytical variability mdpi.comchromforum.orgaptochem.com. Their distinct mass signatures are readily detectable by mass spectrometry, while altered vibrational modes can be analyzed using NMR aptochem.com.

TMA-d9, along with deuterated forms of its metabolic precursors such as Choline-d9, L-carnitine (e.g., Carnitine-d3), Betaine (B1666868) (e.g., Betaine-d11), and Trimethyllysine (e.g., Trimethyllysine-d9), are vital for dissecting the complex metabolic network responsible for the production of trimethylamine N-oxide (TMAO) sigmaaldrich.comnucleosyn.comresearchgate.netd-nb.infonih.govplos.orgisotope.commedchemexpress.com. TMAO is a metabolite implicated in various physiological and pathological processes, including cardiovascular and metabolic diseases sigmaaldrich.comnucleosyn.comd-nb.infonih.gov.

In comparative metabolic studies:

Choline-d9 is employed to trace the CDP-choline pathway in phospholipid biosynthesis and as a precursor in TMAO production pathways sigmaaldrich.comnih.govnucleosyn.comd-nb.infonih.govplos.org.

L-carnitine (e.g., Carnitine-d3) , a well-established precursor for TMAO, utilizes its deuterated form to track its contribution to TMAO synthesis sigmaaldrich.comnucleosyn.comd-nb.infonih.govplos.org.

Betaine (e.g., Betaine-d11) , another precursor for TMAO, benefits from deuteration to trace its metabolic fate in TMAO production sigmaaldrich.comnucleosyn.comd-nb.infonih.govplos.org.

Trimethyllysine (e.g., Trimethyllysine-d9) has been identified as a nutrient precursor for TMA and TMAO generation by gut microbiota, making its deuterated analog crucial for pathway analysis plos.orgisotope.com.

These deuterated standards are indispensable for metabolic flux analysis, enabling researchers to quantify reaction rates and map the flow of atoms through intricate biochemical networks mdpi.comnih.govlongdom.org. They provide quantitative insights into how these precursors are metabolized and contribute to the formation of TMAO, thereby aiding in the understanding of associated health implications.

Comparative Analysis of Deuterated Standards in Metabolic Pathways

| Deuterated Standard | Related Metabolite/Precursor | Metabolic Context/Pathway | Primary Research Application |

| This compound (TMA-d9) | Trimethylamine (TMA) | TMAO production, One-carbon metabolism | Internal standard for TMA/TMAO quantification; Tracing TMA metabolism. |

| Choline-d9 | Choline (B1196258) | Phospholipid biosynthesis (CDP-choline pathway), TMAO production | Tracing choline metabolism; Internal standard for choline-related metabolites. |

| Carnitine-d3 | L-carnitine | TMAO production, Fatty acid metabolism | Tracing carnitine metabolism; Quantifying carnitine and its role in TMAO synthesis. |

| Betaine-d11 | Betaine | TMAO production, Methyl group donation | Tracing betaine metabolism; Quantifying betaine's contribution to TMAO. |

| Trimethyllysine-d9 | Trimethyllysine | TMAO production, Amino acid metabolism | Tracing trimethyllysine metabolism; Investigating its role as a precursor for TMAO generation by gut microbiota. |

| Trimethylamine N-oxide (TMAO) | TMAO | Gut microbiota metabolism, Cardiovascular disease association | Internal standard for TMAO quantification; Studying TMAO's metabolic fate and its role in disease pathways. |

Research Advantages of Deuterium Labeling Compared to Other Isotopic Labels (e.g., Carbon-13 or Nitrogen-15) for Specific Applications

Stable isotope labeling, utilizing isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), offers significant advantages for scientific research, enabling the tracking of biological and chemical processes, precise quantification, and mechanistic investigations symeres.comaptochem.comlongdom.orgwelchlab.com. These isotopes differ in mass, allowing for detection by mass spectrometry, and can also be analyzed using NMR aptochem.comlongdom.org.

Advantages of Deuterium Labeling:

Cost-Effectiveness: Deuterium is abundant in nature, making the synthesis of deuterium-labeled compounds generally more economical than those labeled with ¹³C or ¹⁵N symeres.comaptochem.comwelchlab.com. This cost advantage is particularly beneficial for routine analyses and large-scale research projects.

Versatile Incorporation: Hydrogen is a ubiquitous element in organic molecules. Deuterium can be readily incorporated into numerous positions within a molecule, offering flexibility in labeling strategies aptochem.comwelchlab.com.

Kinetic Isotope Effect (KIE): Deuterium exhibits a notable kinetic isotope effect, meaning that reactions involving a C-D bond can proceed at a different rate compared to reactions with a C-H bond symeres.commdpi.com. This property is valuable for identifying rate-limiting steps in enzymatic mechanisms symeres.commdpi.com.

Internal Standards in Bioanalysis: Deuterated compounds are frequently preferred as internal standards in MS-based bioanalysis due to their similar extraction recovery, ionization efficiency, and chromatographic retention times to their unlabeled counterparts chromforum.orgaptochem.com. This similarity helps minimize analytical variability and enhances quantitative accuracy.

Comparison with ¹³C and ¹⁵N:

¹³C and ¹⁵N Labeling: These isotopes are particularly advantageous for metabolic flux analysis (MFA) when tracing carbon and nitrogen pathways is essential researchgate.netnih.govlongdom.orgplos.org. ¹³C is widely used for tracking carbon flow through central metabolic pathways researchgate.netd-nb.infonih.gov, while ¹⁵N is crucial for studying nitrogen metabolism researchgate.netnih.govplos.org. In certain NMR applications, ¹³C and ¹⁵N can provide more specific positional information than deuterium researchgate.net.

Deuterium Exchange Potential: A potential drawback of deuterium labeling is the possibility of deuterium exchange with hydrogen atoms in the sample or solvent, particularly at exchangeable positions sigmaaldrich.com. This can lead to label loss and affect quantification, necessitating careful validation of label stability under experimental conditions sigmaaldrich.com. While KIEs are useful for mechanistic studies, they can also complicate MFA if not appropriately accounted for, as they may subtly alter flux rates mdpi.com.

¹³C Labeling for Precision: Although often more expensive, ¹³C labeling generally avoids exchange issues and can provide more precise mass shifts for distinguishing analytes, especially in complex molecules containing multiple halogens sigmaaldrich.comfoodriskmanagement.com.

Application-Specific Choice: For general internal standard applications where precise mass distinction is paramount and label exchange is not a significant concern, deuterium often represents the most practical and cost-effective choice aptochem.com. However, for detailed metabolic flux analysis requiring the tracing of specific carbon or nitrogen atoms through complex pathways, ¹³C and ¹⁵N labeling may be more appropriate researchgate.netnih.govlongdom.org. The selection of the most suitable isotopic label ultimately depends on the specific research question, the molecule of interest, and the analytical methodology employed.

Compound List:

this compound

Trimethylamine

Trimethylamine N-oxide (TMAO)

Choline

Choline-d9

L-carnitine

Carnitine-d3

Betaine

Betaine-d11

Trimethyllysine

Trimethyllysine-d9

Triethylamine

Ethylamine

Diethylamine

Future Directions and Emerging Research Areas for Trimethyl D9 Amine

Development of Novel Synthetic Routes for Advanced and Cost-Effective Isotopic Labeling

The broader application of Trimethyl-d9-amine and other deuterated compounds is intrinsically linked to the availability of efficient and economical synthetic methods. While established routes to deuterated amines exist, ongoing research is focused on developing more versatile, scalable, and cost-effective strategies for isotopic labeling.

One promising area of research is the advancement of hydrogen isotope exchange (HIE) catalysis. nih.gov HIE methods offer the potential for late-stage deuterium (B1214612) incorporation into molecules, which can be more efficient than synthesizing deuterated compounds from the ground up. acs.org Research in this area is exploring new catalysts, such as those based on iridium or ruthenium, that can operate under milder conditions and with greater functional group tolerance. nih.gov The development of nanocatalysts that can be recycled and reused is also a key consideration for improving the cost-effectiveness and environmental footprint of these synthetic routes. nih.gov

Another avenue of exploration is the development of novel synthetic pathways starting from readily available, non-deuterated precursors. For instance, methods have been developed for the synthesis of deuterated methylamine (B109427) and dimethylamine (B145610) using Boc-benzylamine as a starting material and a deuterated methylation reagent. semanticscholar.orgresearchgate.net This approach offers high yields and straightforward purification, providing a practical route to these important deuterated intermediates. semanticscholar.orgresearchgate.net Future research will likely focus on adapting and extending such methods for the efficient synthesis of this compound.

Furthermore, photochemical methods for deuterium labeling are gaining traction as a sustainable and efficient alternative to traditional synthetic approaches. researchgate.net These methods often utilize inexpensive deuterium sources like deuterium oxide (D2O) and can be performed under mild conditions. researchgate.netnih.gov The application of photoredox catalysis, for example, has shown promise in the deuteration of aliphatic amines. researchgate.net

The following table summarizes some of the emerging synthetic strategies for deuterium labeling that could be applied to the synthesis of this compound:

| Synthetic Strategy | Key Features | Potential Advantages |

| Hydrogen Isotope Exchange (HIE) Catalysis | Late-stage deuterium incorporation using metal catalysts (e.g., Ir, Ru). | Increased efficiency, milder reaction conditions, potential for catalyst recycling. nih.gov |

| Novel Synthetic Pathways | Synthesis from non-deuterated precursors using deuterated reagents. | High yields, simplified purification processes. semanticscholar.orgresearchgate.net |

| Photochemical Methods | Use of light to promote deuterium incorporation, often with D2O as the deuterium source. | Sustainable, mild reaction conditions, use of inexpensive deuterium sources. researchgate.netnih.gov |

| Deuterodeamination | Transformation of primary amines into deuterated analogues using deuterium oxide. | High yields and efficient deuterium incorporation for a range of molecules. nih.gov |

The continued development of these and other innovative synthetic routes will be crucial for making this compound and other deuterated compounds more accessible for a wider range of research applications.

Integration of this compound with Multi-Omics Approaches for Holistic System Understanding

The era of "omics" has revolutionized our ability to study biological systems in a comprehensive and integrated manner. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a more complete picture of cellular function and regulation. Stable isotope-labeled compounds like this compound are valuable tools that can be integrated into these multi-omics workflows to provide dynamic information about metabolic pathways.

In the context of metabolomics, this compound can be used as a tracer in metabolic flux analysis (MFA) . nih.gov By introducing the labeled compound into a biological system, researchers can track the incorporation of the deuterium label into downstream metabolites. This allows for the quantification of metabolic fluxes, which are the rates of biochemical reactions. nih.gov This information is often more informative than static metabolite concentrations alone, as it provides a dynamic view of metabolic activity. nih.gov

The data generated from this compound-based MFA can then be integrated with other omics datasets. For example, changes in metabolic fluxes could be correlated with changes in gene expression (transcriptomics) or protein abundance (proteomics) to identify key regulatory points in metabolic networks. This integrated approach can lead to a more holistic understanding of how biological systems respond to various stimuli or disease states.

The table below illustrates how this compound could be integrated into a multi-omics study:

| Omics Platform | Data Generated | Integration with this compound |

| Metabolomics | Quantification of metabolite levels and metabolic fluxes. | This compound is used as a tracer to measure the flux through specific metabolic pathways. |

| Transcriptomics | Measurement of gene expression levels. | Changes in gene expression can be correlated with changes in metabolic fluxes measured using this compound. |

| Proteomics | Quantification of protein abundance and post-translational modifications. | Changes in the abundance of metabolic enzymes can be linked to alterations in metabolic pathways traced by this compound. |

The integration of stable isotope tracing with multi-omics approaches is a powerful strategy for unraveling the complexity of biological systems. As analytical technologies continue to advance, the use of compounds like this compound in these integrated workflows is expected to become increasingly common.

Expansion of Tracer Applications to Elucidate Mechanisms in Increasingly Complex Biological and Environmental Systems

The utility of this compound as a tracer extends beyond fundamental metabolic studies. There is significant potential to apply this labeled compound to investigate complex biological and environmental processes.

In biological systems, this compound could be used to study the role of trimethylamine (B31210) in various physiological and pathological conditions. For example, trimethylamine is a gut microbial metabolite that has been linked to cardiovascular disease. By using this compound as a tracer, researchers could investigate the metabolic fate of trimethylamine in animal models, providing insights into the mechanisms by which it contributes to disease.

In environmental science, deuterated compounds are valuable tools for environmental fate studies . criver.comfera.co.uk These studies aim to understand how chemicals are transported, transformed, and degraded in the environment. fera.co.uk this compound could be used as a tracer to study the environmental fate of trimethylamine, which is a common industrial chemical and a natural product of decomposition.

For example, this compound could be used in studies to:

Determine the rate of biodegradation of trimethylamine in soil and water. nih.gov

Investigate the potential for trimethylamine to leach into groundwater.

Identify the transformation products of trimethylamine in various environmental compartments.

The data from these studies are essential for assessing the environmental risks associated with trimethylamine and for developing strategies to mitigate its potential impact. The use of labeled compounds like this compound allows for the unambiguous identification and quantification of the target compound and its degradation products, even in complex environmental matrices. criver.com

Advanced Computational Modeling for Predicting and Interpreting Deuterium Isotope Effects in Novel Reactions and Systems

Computational chemistry provides a powerful set of tools for understanding and predicting the behavior of molecules. In the context of this compound, advanced computational modeling can be used to predict and interpret deuterium isotope effects . princeton.eduwikipedia.org

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The KIE for deuterium substitution can provide valuable information about the mechanism of a reaction, particularly the nature of the transition state. princeton.edu

Computational methods, such as density functional theory (DFT) , can be used to calculate the vibrational frequencies of molecules and transition states. mdpi.com This information can then be used to predict the KIE for a given reaction. youtube.com By comparing the calculated KIE with experimentally measured values, researchers can gain confidence in their proposed reaction mechanisms.

For example, computational modeling could be used to:

Predict the KIE for the enzymatic oxidation of this compound by enzymes like trimethylamine dehydrogenase. nih.govnih.gov

Investigate the influence of deuterium substitution on the binding of trimethylamine to receptors or enzymes.

Model the fragmentation of this compound in mass spectrometry to aid in the development of analytical methods.

The synergy between experimental measurements and computational modeling is a powerful approach for advancing our understanding of chemical and biological systems. As computational methods become more accurate and efficient, their application to the study of deuterated compounds like this compound is expected to grow.

Q & A

Q. How can researchers ensure isotopic purity during the synthesis of Trimethyl-d9-amine?

To verify isotopic purity, employ nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR) to confirm deuterium incorporation at the methyl positions. Mass spectrometry (MS) with high-resolution capabilities can further validate isotopic enrichment by analyzing the mass-to-charge ratio () shifts caused by deuterium substitution. For example, the molecular ion peak for this compound (CDN) should appear at (vs. for non-deuterated trimethylamine) .

Q. What analytical techniques are critical for characterizing this compound in complex biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards (e.g., Trimethylamine-d9 N-oxide) is essential for accurate quantification. Ensure chromatographic separation using polar columns (e.g., HILIC) to resolve this compound from endogenous metabolites. Deuterated standards mitigate matrix effects and improve signal-to-noise ratios .

Q. How should researchers address stability concerns when storing this compound?

Store the compound in airtight, amber glass vials under inert gas (e.g., argon) at C to prevent degradation via oxidation or moisture absorption. Regularly validate stability using stability-indicating assays (e.g., LC-MS) over time .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound as a tracer in metabolic flux studies?

- Dose calibration : Optimize deuterium enrichment levels to avoid kinetic isotope effects (KIEs) that may skew metabolic rates.

- Time-resolved sampling : Collect samples at multiple time points to capture dynamic isotopic labeling patterns.

- Data normalization : Use isotopomer distribution analysis (IDA) to correct for natural abundance deuterium and background noise .

Q. How can researchers resolve contradictions in data when this compound-derived metabolites show unexpected isotopic patterns?

- Source analysis : Verify the isotopic purity of the starting material and check for cross-contamination (e.g., non-deuterated analogs).

- Pathway validation : Use knockout models or enzyme inhibitors to confirm suspected metabolic pathways.

- Interference checks : Employ high-resolution MS to distinguish between isotopic clusters and co-eluting contaminants .

Q. What methodologies are recommended for investigating the role of this compound in gut microbiome-host interactions?

- Gnotobiotic models : Colonize germ-free mice with defined microbial communities to isolate this compound metabolism.

- Multi-omics integration : Pair metagenomics (microbiome composition) with metabolomics (host and microbial metabolites) to map metabolic networks.

- Kinetic modeling : Use compartmental models to quantify microbial production rates and host absorption .

Q. How can researchers address batch-to-batch variability in this compound synthesis for reproducible studies?

- Quality control (QC) protocols : Implement in-process checks (e.g., reaction intermediates analyzed via FT-IR or H NMR).

- Standardized workflows : Document synthesis parameters (e.g., temperature, catalyst purity, deuterium source) to minimize variability.

- Inter-laboratory validation : Share samples with collaborating labs to confirm reproducibility .

Data Analysis and Contradiction Management

Q. What statistical approaches are suitable for analyzing this compound tracer data in longitudinal studies?

- Mixed-effects models : Account for inter-individual variability and repeated measures.

- False discovery rate (FDR) correction : Adjust for multiple comparisons in metabolomics datasets.

- Pathway enrichment analysis : Tools like MetaboAnalyst can prioritize pathways enriched with deuterium-labeled metabolites .

Q. How should researchers handle discrepancies between in vitro and in vivo results involving this compound?